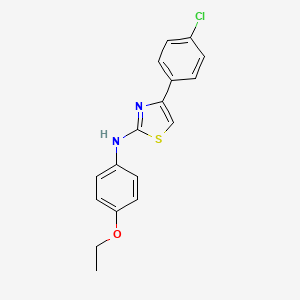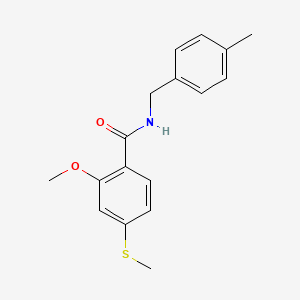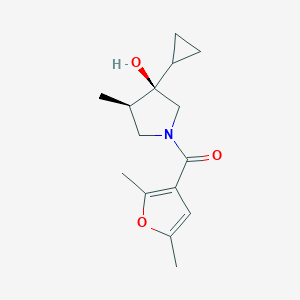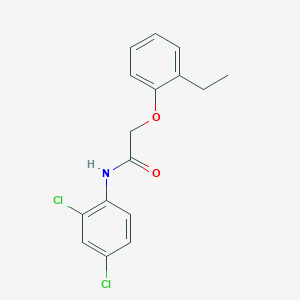
4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen in the ring. Thiazole derivatives have been extensively studied due to their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of thiazol-2-amine derivatives typically involves a multi-step pathway, starting with the reaction of appropriate phenylamines with carbon disulfide and chloroacetic acid or its derivatives, followed by cyclization and further functionalization. For example, Nadaf et al. (2019) described the synthesis of similar thiazole derivatives through a three-step pathway, involving initial coupling reactions followed by cyclization and final modifications, characterized by NMR, FT-IR, and mass spectral analysis (Nadaf et al., 2019).
Molecular Structure Analysis
The crystal structure and molecular geometry of thiazol-2-amines can be determined by single-crystal X-ray diffraction, showcasing the compound's crystallization system and space group. Hirshfeld surface analysis further elucidates intermolecular interactions, such as hydrogen bonding, which contribute to the molecule's stability and properties (Gayathri B. H et al., 2019).
Chemical Reactions and Properties
Thiazol-2-amines participate in various chemical reactions, including condensation, cyclization, and nucleophilic substitution, allowing the introduction of diverse functional groups. These reactions are fundamental for creating compounds with targeted chemical properties and biological activities. For example, the synthesis of formazans from a Mannich base of a similar thiazole derivative as antimicrobial agents involves several reaction steps, including esterification and diazotization (Sah et al., 2014).
Physical Properties Analysis
The physical properties of thiazol-2-amine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be influenced by the nature of substituents on the thiazole ring and are typically characterized using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are determined by the thiazole core's electronic structure and the substituents' nature. Molecular docking and quantum chemical calculations, such as those performed by Viji et al. (2020), provide insights into the molecule's electronic structure, reactivity, and potential biological interactions (Viji et al., 2020).
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-21-15-9-7-14(8-10-15)19-17-20-16(11-22-17)12-3-5-13(18)6-4-12/h3-11H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOGGODNKMDYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-indol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535276.png)

![2-phenoxyethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5535288.png)

![isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5535316.png)

![1-{3-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5535333.png)
![2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5535349.png)
![N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535355.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5535365.png)
![3-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5535368.png)
